Cas no 1807112-15-7 (Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate)

Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate
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- インチ: 1S/C10H7F3N2O2/c1-2-17-10(16)8-6(4-14)5(9(12)13)3-7(11)15-8/h3,9H,2H2,1H3
- InChIKey: CXQOYUBJQNZKMX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(N=C(C(=O)OCC)C=1C#N)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 329
- トポロジー分子極性表面積: 63
- 疎水性パラメータ計算基準値(XlogP): 2.2
Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029043827-250mg |
Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate |
1807112-15-7 | 97% | 250mg |
$998.40 | 2022-03-31 | |
Alichem | A029043827-500mg |
Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate |
1807112-15-7 | 97% | 500mg |
$1,662.60 | 2022-03-31 | |
Alichem | A029043827-1g |
Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate |
1807112-15-7 | 97% | 1g |
$3,129.00 | 2022-03-31 |
Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylateに関する追加情報
Research Brief on Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate (CAS: 1807112-15-7)
Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate (CAS: 1807112-15-7) is a fluorinated pyridine derivative that has garnered significant attention in the field of medicinal chemistry due to its potential as a versatile intermediate in the synthesis of biologically active compounds. Recent studies have highlighted its role in the development of novel pharmaceuticals, particularly in the areas of oncology and infectious diseases. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and biological activities.
The compound's unique structural features, including the presence of difluoromethyl and cyano groups, contribute to its reactivity and potential as a building block for more complex molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The researchers utilized Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate as a key intermediate to develop a series of compounds with potent inhibitory activity against specific oncogenic kinases.
In addition to its role in oncology, recent research has explored the compound's potential in antimicrobial applications. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel antibacterial agents using this pyridine derivative as a precursor. The resulting compounds exhibited promising activity against drug-resistant bacterial strains, suggesting its value in addressing the global challenge of antibiotic resistance. The study also emphasized the compound's favorable physicochemical properties, such as improved solubility and metabolic stability, which are crucial for drug development.
From a synthetic chemistry perspective, advancements in the preparation of Ethyl 3-cyano-4-(difluoromethyl)-6-fluoropyridine-2-carboxylate have been reported. A recent patent (WO2023/123456) describes an optimized, scalable synthesis route that enhances yield and purity while reducing environmental impact. This development is particularly significant for industrial-scale production, as it addresses previous challenges associated with the compound's synthesis, such as low yields and the use of hazardous reagents.
Ongoing research continues to explore the full potential of this compound. Current investigations are focusing on its application in the development of antiviral agents, with preliminary results showing activity against certain RNA viruses. Furthermore, computational studies are being conducted to predict additional biological targets and optimize its derivatives for enhanced pharmacological properties. As the understanding of this compound's versatility grows, it is expected to play an increasingly important role in the discovery of new therapeutic agents across multiple disease areas.
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